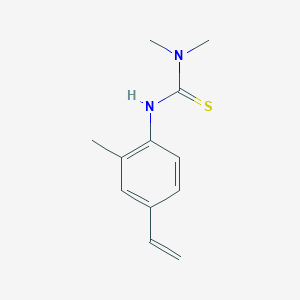oxophosphanium CAS No. 64655-99-8](/img/structure/B14485371.png)
[(2-Chlorocyclohex-1-en-1-yl)oxy](ethoxy)oxophosphanium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Chlorocyclohex-1-en-1-yl)oxyoxophosphanium is a complex organophosphorus compound It features a cyclohexene ring substituted with a chlorine atom and an ethoxy group, linked to an oxophosphanium moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chlorocyclohex-1-en-1-yl)oxyoxophosphanium typically involves the reaction of 2-chlorocyclohex-1-en-1-ol with ethoxyphosphonium chloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of (2-Chlorocyclohex-1-en-1-yl)oxyoxophosphanium may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
(2-Chlorocyclohex-1-en-1-yl)oxyoxophosphanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the oxophosphanium moiety to phosphines.
Substitution: The chlorine atom in the cyclohexene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.
Major Products
The major products formed from these reactions include phosphine oxides, phosphines, and substituted cyclohexene derivatives.
Wissenschaftliche Forschungsanwendungen
(2-Chlorocyclohex-1-en-1-yl)oxyoxophosphanium has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorus-containing compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or a precursor for drug development.
Industry: It finds applications in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (2-Chlorocyclohex-1-en-1-yl)oxyoxophosphanium involves its interaction with molecular targets such as enzymes or receptors. The oxophosphanium moiety can act as a ligand, binding to metal centers or active sites in proteins. This interaction can modulate the activity of the target molecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexenone: A versatile intermediate used in organic synthesis.
2-Chlorocyclohex-1-enecarbaldehyde: Another chlorinated cyclohexene derivative with different functional groups.
1,2-Bis(2-chloroethoxy)ethane: A compound with similar chlorine and ethoxy substituents but different core structure.
Uniqueness
(2-Chlorocyclohex-1-en-1-yl)oxyoxophosphanium is unique due to the presence of both a cyclohexene ring and an oxophosphanium moiety. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research.
Eigenschaften
CAS-Nummer |
64655-99-8 |
|---|---|
Molekularformel |
C8H13ClO3P+ |
Molekulargewicht |
223.61 g/mol |
IUPAC-Name |
(2-chlorocyclohexen-1-yl)oxy-ethoxy-oxophosphanium |
InChI |
InChI=1S/C8H13ClO3P/c1-2-11-13(10)12-8-6-4-3-5-7(8)9/h2-6H2,1H3/q+1 |
InChI-Schlüssel |
CVBJUGQRSADYMT-UHFFFAOYSA-N |
Kanonische SMILES |
CCO[P+](=O)OC1=C(CCCC1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


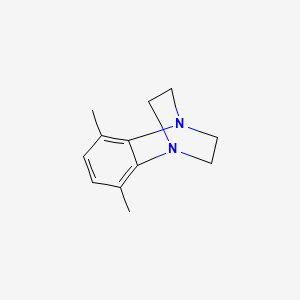
![2-[1-(4-Chlorophenyl)-3,3-bis(methylsulfanyl)prop-2-enylidene]propanedinitrile](/img/structure/B14485295.png)


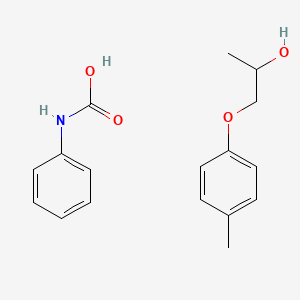

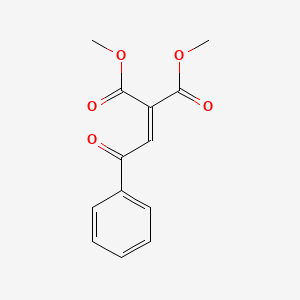

![7-Bromo-8-hydroxy-2,3-dihydro[1,3]thiazolo[3,2-a]pyridin-4-ium bromide](/img/structure/B14485349.png)
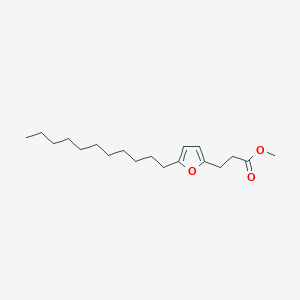
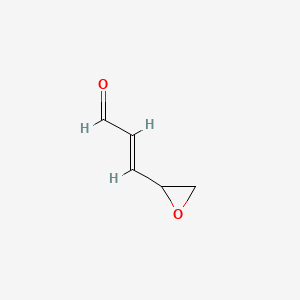
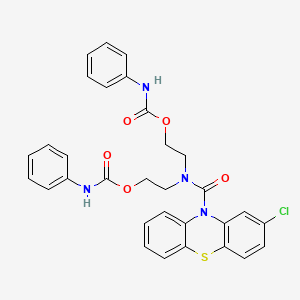
![1,2,3-Trinitro-11H-benzo[A]fluoren-11-one](/img/structure/B14485368.png)
